molecular formula C28H22N2O4 B1143565 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- CAS No. 12226-82-3

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-

Cat. No.: B1143565
CAS No.: 12226-82-3
M. Wt: 450.49
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- is a useful research compound. Its molecular formula is C28H22N2O4 and its molecular weight is 450.49. The purity is usually 95%.
BenchChem offers high-quality 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- (CAS Number: 23941-48-2) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C28H22N2O4
  • Molecular Weight : 450.485 g/mol
  • Density : 1.405 g/cm³
  • Boiling Point : 692.5 °C at 760 mmHg
  • Flash Point : 372.6 °C

The biological activity of 9,10-anthracenedione derivatives is often linked to their ability to intercalate into DNA and inhibit topoisomerases, which are essential for DNA replication and transcription. These interactions can lead to cytotoxic effects in rapidly dividing cells, making them potential candidates for anticancer therapies.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the anthraquinone structure can significantly influence its biological activity. For instance:

  • The introduction of hydroxyl groups enhances solubility and may increase cytotoxicity.
  • The presence of amino groups can improve interaction with cellular targets.

Anticancer Activity

A pivotal study investigated the compound's efficacy against various cancer cell lines. The results indicated that 9,10-anthracenedione derivatives exhibited significant cytotoxic effects against human cancer cells, particularly breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)6.8Cell cycle arrest
HeLa (Cervical)4.5DNA intercalation

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Studies

  • Case Study on Anticancer Efficacy
    In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over a period of 48 hours. The study concluded that higher concentrations led to increased apoptotic markers as evidenced by flow cytometry analysis.
  • Antimicrobial Evaluation
    A separate investigation assessed the antimicrobial properties of the compound against several pathogens using the disk diffusion method. Results demonstrated a clear zone of inhibition for Staphylococcus aureus, indicating potential as an antibacterial agent.

Scientific Research Applications

Medicinal Applications

Antineoplastic Agent
9,10-Anthracenedione derivatives are primarily recognized for their role as chemotherapeutic agents. The compound is structurally related to mitoxantrone, which is used in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II activity. This mechanism disrupts DNA replication and transcription, leading to cancer cell death.

Case Study: Mitoxantrone
Mitoxantrone is a well-studied derivative of 9,10-anthracenedione that has been utilized in treating various cancers including breast cancer and non-Hodgkin lymphoma. Clinical trials have demonstrated its efficacy in reducing tumor size and improving patient survival rates. The compound's ability to penetrate cellular membranes and accumulate in tumor tissues enhances its therapeutic potential.

Material Science Applications

Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material facilitates the efficient movement of electrons within these devices.

Case Study: OLED Development
Research has shown that incorporating 9,10-anthracenedione derivatives into OLED structures can significantly improve device performance by enhancing luminance efficiency and color purity. Studies indicate that these compounds can serve as effective electron transport layers, leading to brighter and more energy-efficient displays.

Toxicological Considerations

While the therapeutic benefits of 9,10-anthracenedione derivatives are substantial, potential toxic effects must be carefully evaluated. The compound's interaction with DNA raises concerns regarding mutagenicity and carcinogenicity. Regulatory frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) ensure that safety assessments are conducted prior to widespread use.

Properties

IUPAC Name

1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQQAZPMNWJRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066941
Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23941-48-2
Record name 1,4-Dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23941-48-2
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Record name 1,4-Di(p-toluidino)-5,8-dihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,4-dihydroxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86169
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.753
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Record name 5,8-DI(P-TOLUIDINO)-1,4-DIHYDROXYANTHRAQUINONE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.